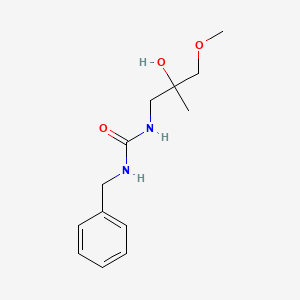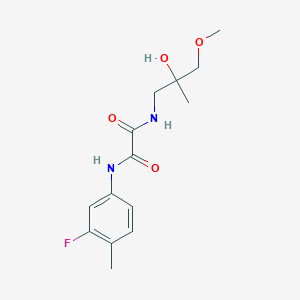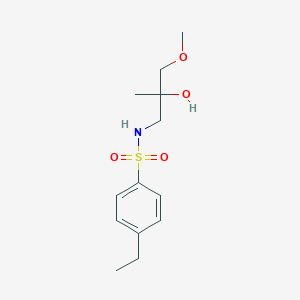
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a urea group (a carbonyl group flanked by two amine groups), and a 2-hydroxy-3-methoxy-2-methylpropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the attachment of the benzyl and 2-hydroxy-3-methoxy-2-methylpropyl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide aromatic character to the molecule, while the urea group could participate in hydrogen bonding. The 2-hydroxy-3-methoxy-2-methylpropyl group would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and urea groups could impact its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been studied for its potential applications in various areas of science and medicine. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins in the body. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its potential to inhibit the growth of certain cancer cells.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are involved in inflammation. This compound may also act as an anti-cancer agent by inhibiting the growth of certain cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to a decrease in the production of prostaglandins. This may lead to an anti-inflammatory effect. This compound has also been studied for its potential to inhibit the growth of certain cancer cells, although the exact mechanism of action is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea in lab experiments include its relatively simple synthesis process and its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). The main limitation of using this compound in lab experiments is that its exact mechanism of action is not yet known, which may limit its potential applications.
Orientations Futures
Future research into 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea should focus on further elucidating its mechanism of action and exploring its potential applications in various areas of science and medicine. This could include further studies into its potential use as an anti-inflammatory agent and its potential to inhibit the growth of certain cancer cells. Additionally, further research could be done to explore the potential uses of this compound as a drug or therapeutic agent. Finally, additional research should be done to explore the potential side effects and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a relatively simple process and can be done in a few steps. First, an amine and a carbonyl compound are reacted together in the presence of a base such as sodium hydroxide. This reaction produces a urea intermediate which is then reacted with a benzyl halide in the presence of a base such as sodium hydroxide. The reaction of the urea intermediate with the benzyl halide produces this compound.
Safety and Hazards
Propriétés
IUPAC Name |
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUNNRPEQGDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494462.png)
![N'-(4-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6494469.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B6494471.png)
![N'-(3-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494487.png)

![N'-(4-methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494496.png)
![N'-(2,6-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6494501.png)


![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B6494520.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6494530.png)

![1-(4-chlorophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6494561.png)